7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H21F3N4O2S and its molecular weight is 438.47. The purity is usually 95%.
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Scientific Research Applications
Molecular Design and Interactions
Pyrimidine derivatives demonstrate significant interest in molecular design due to their ability to engage in various intermolecular interactions. For example, studies on isomeric pyrazolo[3,4-d]pyrimidine-based molecules highlight the disappearance of dimerization due to interchanged substitutions, showcasing the nuanced intermolecular C—H...O hydrogen bonds and aromatic pi-pi stacking interactions critical for molecular assembly and design (Avasthi et al., 2002).
Synthetic Pathways
Research on pyrimidine derivatives often focuses on novel synthetic pathways, offering potential applications in creating new compounds with desirable properties. A study on the synthesis of pyrido[2,3-d]pyrimidine nucleosides from 5-cyanouridine, using a novel ring transformation reaction, exemplifies the innovative approaches to synthesizing pyrimidine derivatives with potential therapeutic applications (Su et al., 1984).
Catalysis and Green Chemistry
The development of environmentally friendly synthesis methods is a significant area of research. A notable example is the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives via a three-component, one-pot process, which underscores the advancements in green chemistry and catalysis (Bazgir et al., 2008).
Photophysical Properties and Sensing Applications
Pyrimidine derivatives are also investigated for their photophysical properties and potential applications in sensing. The design and synthesis of pyrimidine-phthalimide derivatives have been explored for pH-sensing applications, highlighting the ability of these compounds to undergo reversible protonation, causing dramatic color changes useful in developing novel colorimetric pH sensors (Yan et al., 2017).
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2S/c1-11(2)9-14-24-16-15(18(28)27(4)19(29)26(16)3)17(25-14)30-10-12-5-7-13(8-6-12)20(21,22)23/h5-8,11H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMWTWVYCKNJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)C(F)(F)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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